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For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Carboxy-X-rhodamine (5-ROX) is a fluorescent dye belonging to the rhodamine family, prized

for its robust photophysical properties that make it a valuable tool in a myriad of biological and

biotechnological applications. Its strong absorption in the visible spectrum, high fluorescence

quantum yield, and relative photostability have cemented its role in techniques such as

fluorescence microscopy, DNA sequencing, and Förster Resonance Energy Transfer (FRET)

assays. This technical guide provides a comprehensive overview of the core photophysical

properties of 5-ROX, detailed experimental protocols for its application and characterization,

and visual representations of key workflows to aid researchers in its effective implementation.

Core Photophysical Properties
The photophysical characteristics of a fluorophore are critical determinants of its suitability for

specific applications. 5-ROX exhibits favorable properties, including a high molar extinction

coefficient and quantum yield, which contribute to its bright fluorescence emission.

Quantitative Photophysical Data
The following tables summarize the key quantitative photophysical parameters of 5-carboxy-x-

rhodamine. It is important to note that these values can be influenced by environmental factors

such as solvent polarity, pH, and conjugation to biomolecules. The data presented here are
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compiled from various sources and represent typical values under common experimental

conditions.

Property Value Solvent/Conditions

Excitation Maximum (λex) 570 - 585 nm Aqueous buffer, Methanol

Emission Maximum (λem) 591 - 606 nm Aqueous buffer, Methanol

Molar Extinction Coefficient (ε) ~36,000 - 93,000 M⁻¹cm⁻¹ Aqueous buffer, pH 7.0

Fluorescence Quantum Yield

(Φ)
~0.91 - 0.94 Aqueous buffer

Recommended Solvents DMSO, DMF, Methanol

Storage Conditions -20°C, protected from light

Note: The range of values for excitation and emission maxima, as well as the molar extinction

coefficient, reflects the variability reported across different suppliers and experimental

conditions.

Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of

fluorescent dyes. This section provides methodologies for key experiments involving 5-carboxy-

x-rhodamine.

Protein Labeling with 5-ROX Succinimidyl Ester (5-ROX-
SE)
5-ROX is commonly available as an N-hydroxysuccinimide (NHS) ester, which readily reacts

with primary amines on proteins to form stable amide bonds.

Materials:

Protein of interest (in an amine-free buffer such as PBS or HEPES)

5-ROX-SE (dissolved in anhydrous DMSO or DMF)
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1 M Sodium bicarbonate buffer, pH 8.3

Purification column (e.g., Sephadex G-25) or dialysis equipment

Reaction tubes

Shaker

Procedure:

Protein Preparation:

Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a

concentration of 2-10 mg/mL. Buffers containing primary amines like Tris or glycine are not

suitable as they will compete for reaction with the NHS ester.

Dye Preparation:

Immediately before use, dissolve the 5-ROX-SE in anhydrous DMSO or DMF to a

concentration of 10 mg/mL.

Labeling Reaction:

While gently vortexing the protein solution, slowly add the dissolved 5-ROX-SE. The molar

ratio of dye to protein will need to be optimized for your specific protein and desired

degree of labeling, but a starting point of a 10-fold molar excess of dye is common.

Incubate the reaction mixture for 1 hour at room temperature with continuous stirring or

shaking, protected from light.

Purification:

Separate the labeled protein from unreacted dye using a size-exclusion chromatography

column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The labeled

protein will elute first.

Alternatively, dialysis can be used to remove the free dye. Dialyze the reaction mixture

against a large volume of buffer at 4°C with several buffer changes.
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Determination of Degree of Labeling (DOL):

The DOL, or the average number of dye molecules per protein molecule, can be

determined spectrophotometrically.

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorption

maximum of 5-ROX (~575 nm, Amax).

The protein concentration can be calculated using the following formula, which corrects for

the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] /

ε_protein (where CF is the correction factor for the dye's absorbance at 280 nm, and

ε_protein is the molar extinction coefficient of the protein at 280 nm).

The dye concentration can be calculated using the Beer-Lambert law: Dye Concentration

(M) = Amax / ε_dye (where ε_dye is the molar extinction coefficient of 5-ROX at its λmax).

The DOL is the ratio of the dye concentration to the protein concentration.

Measurement of Relative Fluorescence Quantum Yield
The quantum yield of a fluorophore is a measure of its emission efficiency. The relative method

involves comparing the fluorescence of the sample to a standard with a known quantum yield.

Materials:

Spectrofluorometer

UV-Vis Spectrophotometer

5-ROX solution of unknown quantum yield

Standard fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine 6G

in ethanol, Φ = 0.95)

Solvent (e.g., ethanol)

Cuvettes
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Procedure:

Prepare Solutions: Prepare a series of dilute solutions of both the 5-ROX and the standard

fluorophore in the same solvent. The absorbance of these solutions at the excitation

wavelength should be kept below 0.1 to avoid inner filter effects.

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of

each solution at the excitation wavelength that will be used for the fluorescence

measurements.

Measure Fluorescence Spectra:

Set the spectrofluorometer to the excitation wavelength chosen in the previous step.

Record the fluorescence emission spectrum for each solution, ensuring the entire

emission band is captured.

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area

under the emission curve) for each spectrum.

Calculate Quantum Yield: The quantum yield of the 5-ROX sample (Φ_sample) can be

calculated using the following equation: Φ_sample = Φ_std × (I_sample / I_std) × (A_std /

A_sample) × (n_sample / n_std)² (where Φ is the quantum yield, I is the integrated

fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the

refractive index of the solvent. If the same solvent is used for both the sample and the

standard, the refractive index term cancels out).

A plot of integrated fluorescence intensity versus absorbance for each series of solutions

should yield a straight line, the slope of which is proportional to the quantum yield. The

ratio of the slopes can be used to calculate the relative quantum yield.

Visualizations
Diagrams are powerful tools for understanding complex workflows and relationships. The

following diagrams were generated using Graphviz (DOT language) to illustrate key processes

involving 5-carboxy-x-rhodamine.
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Caption: Workflow for labeling a protein with 5-ROX-SE and subsequent purification and

analysis.
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Förster Resonance Energy Transfer (FRET)
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Caption: Conceptual diagram of FRET using 5-ROX as an acceptor to detect protein-protein

interaction.

Conclusion
5-Carboxy-X-rhodamine is a versatile and powerful fluorescent probe for a wide range of

applications in research and drug development. Its bright fluorescence, high quantum yield,

and the availability of amine-reactive derivatives make it an excellent choice for labeling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15597528?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


biomolecules. By understanding its core photophysical properties and employing robust

experimental protocols, researchers can effectively harness the capabilities of 5-ROX to

generate high-quality, reproducible data. The provided workflows and quantitative data serve

as a valuable resource for both new and experienced users of this important fluorophore.

To cite this document: BenchChem. [The Photophysical Landscape of 5-Carboxy-X-
Rhodamine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15597528#photophysical-properties-of-5-carboxy-x-
rhodamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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